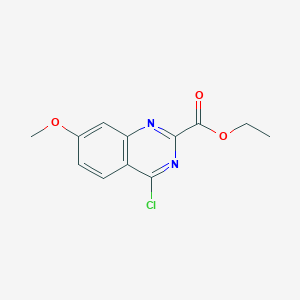

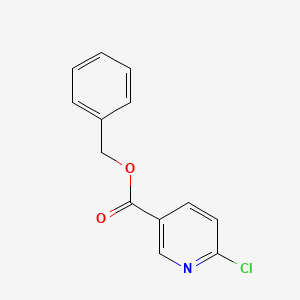

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate

Overview

Description

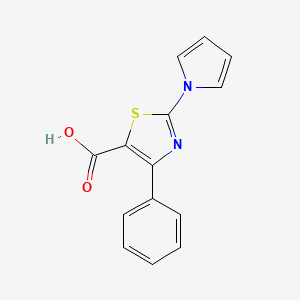

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is a chemical compound with the linear formula C12H11ClN2O3 . It is a versatile compound with immense potential for scientific research. Its unique structure allows for intricate studies on various biological processes, making it a valuable tool in drug discovery and development.

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

- Application Summary : Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

- Methods of Application : The method involves the use of 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate in a one-pot reaction . The reaction is facilitated by DBU .

- Results or Outcomes : The method provides a time-saving and economical preparation of highly substituted tetrahydroquinolines .

Medicinal Chemistry of Functionalized Quinoline Motifs

- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

- Methods of Application : The review discusses various synthetic approaches to harness numerous derivatives of the bioactive quinolines .

- Results or Outcomes : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Biological Applications of Quinazolinone Analogues

- Application Summary : Quinazolinones are nitrogen-containing heterocyclic compounds that occur ubiquitously in synthetic and natural products . They have been found to exhibit a wide range of biological activities .

- Methods of Application : Various synthetic strategies have been developed to produce quinazolinone analogues .

- Results or Outcomes : Quinazolinone analogues have shown potential in various biological applications, including anti-inflammatory, anti-HIV, and anti-malarial activities .

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents

- Application Summary : Quinazolines have been studied for their analgesic and anti-inflammatory properties . They have been found to exhibit a broad spectrum of bioactivity, making them a focus in drug design .

- Methods of Application : Various synthetic approaches have been used to produce quinazoline derivatives .

- Results or Outcomes : Quinazolines have shown potential as analgesic and anti-inflammatory agents .

Quinazolinone Analogues in Microorganisms

- Application Summary : Quinazolinones are nitrogen-containing heterocyclic compounds that occur ubiquitously in synthetic and natural products . They have been found to exhibit a wide range of biological activities .

- Methods of Application : Various synthetic strategies have been developed to produce quinazolinone analogues .

- Results or Outcomes : Quinazolinone analogues have shown potential in various biological applications, including anti-inflammatory, anti-HIV, and anti-malarial activities .

Quinazolines as Analgesic and Anti-Inflammatory Agents

- Application Summary : Quinazolines have been studied for their analgesic and anti-inflammatory properties . They have been found to exhibit a broad spectrum of bioactivity, making them a focus in drug design .

- Methods of Application : Various synthetic approaches have been used to produce quinazoline derivatives .

- Results or Outcomes : Quinazolines have shown potential as analgesic and anti-inflammatory agents .

properties

IUPAC Name |

ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-6-7(17-2)4-5-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPPWAYYTPWNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671247 | |

| Record name | Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |

CAS RN |

1189107-22-9 | |

| Record name | Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)

![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)